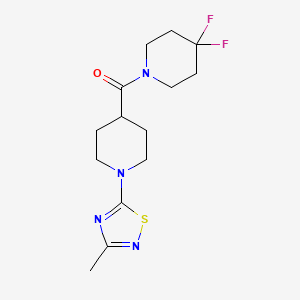![molecular formula C9H8BrN3S B15120453 5-[(4-bromophenyl)methylsulfanyl]-1H-1,2,4-triazole CAS No. 302804-67-7](/img/structure/B15120453.png)
5-[(4-bromophenyl)methylsulfanyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole, 5-[[(4-bromophenyl)methyl]thio]- is a heterocyclic compound that features a triazole ring substituted with a 4-bromophenylmethylthio group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-triazole, 5-[[(4-bromophenyl)methyl]thio]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with formic acid, followed by cyclization to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1H-1,2,4-Triazole, 5-[[(4-bromophenyl)methyl]thio]- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazole derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1H-1,2,4-Triazole, 5-[[(4-bromophenyl)methyl]thio]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-1,2,4-triazole, 5-[[(4-bromophenyl)methyl]thio]- involves its interaction with specific molecular targets and pathways. For example, as a strigolactone biosynthesis inhibitor, it interferes with the biosynthesis of strigolactones by inhibiting key enzymes involved in the pathway, such as CAROTENOID CLEAVAGE DIOXYGENASE 7 and 8 (CCD7 and CCD8) . This inhibition leads to increased shoot branching and other phenotypic changes in plants.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,4-Triazole, 5-[[(2-bromophenyl)methyl]thio]-: Similar structure but with a different position of the bromine atom.
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Another triazole derivative with different substituents.
2-(4-Bromophenyl)-5-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-4-methylthiazole: A related compound with additional functional groups.
Uniqueness
1H-1,2,4-Triazole, 5-[[(4-bromophenyl)methyl]thio]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
302804-67-7 |
|---|---|
Formule moléculaire |
C9H8BrN3S |
Poids moléculaire |
270.15 g/mol |
Nom IUPAC |
5-[(4-bromophenyl)methylsulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H8BrN3S/c10-8-3-1-7(2-4-8)5-14-9-11-6-12-13-9/h1-4,6H,5H2,(H,11,12,13) |
Clé InChI |
MFKCRIBACYXHRI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSC2=NC=NN2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B15120373.png)
![4,5-Dimethyl-6-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyrimidine](/img/structure/B15120380.png)
![N,N-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15120383.png)
![5-(but-2-yn-1-ylsulfanyl)-6-(2-methoxyphenyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B15120396.png)
![5-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B15120400.png)
![4-cyclopropyl-6-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B15120405.png)
![4-(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidine-3-carbonyl)morpholine](/img/structure/B15120407.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15120416.png)

![N-{1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15120423.png)
![3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-methylpyrrolidin-2-one](/img/structure/B15120430.png)
![3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B15120431.png)
![1-({1-[(3-bromophenyl)methyl]azetidin-3-yl}methyl)-4-chloro-1H-pyrazole](/img/structure/B15120440.png)
![4-Cyclopropyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B15120448.png)
